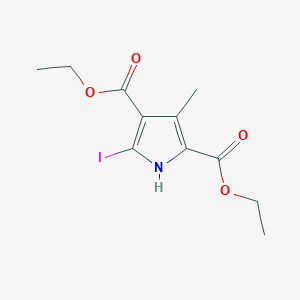
diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C11H14INO4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is notable for its iodine substitution at the 5-position and ester groups at the 2 and 4 positions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the iodination of a pyrrole precursor followed by esterification. One common method includes:
Iodination: Starting with 3-methyl-1H-pyrrole-2,4-dicarboxylate, the compound is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position.
Esterification: The resulting iodinated pyrrole is then esterified using ethanol in the presence of an acid catalyst to form diethyl esters.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. Major products depend on the specific reaction conditions but often include substituted pyrroles and carboxylic acids.
Scientific Research Applications
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: For the development of new drugs and therapeutic agents.
Material Science: In the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism by which diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceutical research, its biological activity would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar compounds include other iodinated pyrroles and pyrrole esters, such as:
Diethyl 3,4-pyrroledicarboxylate: Lacks the iodine substitution but has similar ester groups.
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different substitution patterns.
Diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to its specific iodine substitution, which can significantly influence its reactivity and applications in synthesis and research .
Properties
IUPAC Name |
diethyl 5-iodo-3-methyl-1H-pyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO4/c1-4-16-10(14)7-6(3)8(13-9(7)12)11(15)17-5-2/h13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCURYWANJEZHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)OCC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280571 | |
| Record name | diethyl 5-iodo-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-34-0 | |
| Record name | NSC17461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 5-iodo-3-methyl-1h-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















